molecular formula C22H16ClF2N3O3S B14107972 N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14107972
M. Wt: 475.9 g/mol
InChI Key: RZKYYAOTRBUYAB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Properties

Molecular Formula

C22H16ClF2N3O3S

Molecular Weight

475.9 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16ClF2N3O3S/c23-16-9-14(3-6-17(16)25)10-26-19(29)12-27-18-7-8-32-20(18)21(30)28(22(27)31)11-13-1-4-15(24)5-2-13/h1-9H,10-12H2,(H,26,29)

InChI Key

RZKYYAOTRBUYAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the benzyl groups and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of analogs with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class may share similar structural features and biological activities.

    Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar chemical reactivity and pharmacological properties.

Uniqueness

N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) on the benzyl groups enhances its pharmacological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the 3-chloro-4-fluorophenyl group have shown promising results against various bacterial strains. In vitro assays indicated that these compounds could inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

2. Anticancer Properties

The thieno[3,2-d]pyrimidine scaffold is associated with anticancer activity. Research has indicated that compounds derived from this scaffold can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle proteins . A study reported that related compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase (AbTYR), which is crucial in melanin production. The IC50 values for related compounds were reported to range from 0.19 to 1.72 μM, indicating potent inhibitory activity . The introduction of the 3-chloro-4-fluorophenyl moiety significantly enhanced the inhibitory effects compared to non-substituted analogues.

Research Findings and Case Studies

StudyCompoundActivityIC50 Value (µM)
1dAbTYR Inhibition0.19 - 1.72
Thieno DerivativeCancer Cell ApoptosisLow Micromolar
4-Fluorobenzyl AnalogAntimicrobialVariable

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The halogen substitutions enhance binding affinity to target enzymes.
  • Cellular Uptake : Structural modifications may facilitate better cellular penetration.
  • Apoptotic Pathway Activation : Induction of apoptosis through mitochondrial pathways has been observed in cancer studies.

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